molecular formula C27H29N3O8 B393266 ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B393266
M. Wt: 523.5g/mol
InChI Key: UEDRDMZMLFKUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a nitrophenyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an amine. The reaction conditions often require the use of a catalyst, such as piperidine, and are carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The compound’s structure allows it to bind to active sites or receptor pockets, thereby altering the function of the target molecule. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .

Comparison with Similar Compounds

ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives:

    Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    Ethyl 2-amino-1-(4-methylphenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C27H29N3O8

Molecular Weight

523.5g/mol

IUPAC Name

ethyl 2-amino-1-(4-nitrophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H29N3O8/c1-5-38-27(32)24-22(15-13-20(35-2)25(37-4)21(14-15)36-3)23-18(7-6-8-19(23)31)29(26(24)28)16-9-11-17(12-10-16)30(33)34/h9-14,22H,5-8,28H2,1-4H3

InChI Key

UEDRDMZMLFKUMK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CCC2)C4=CC=C(C=C4)[N+](=O)[O-])N

Origin of Product

United States

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